molecular formula C16H14N2 B14381292 6-Methyl-4-(4-methylphenyl)cinnoline CAS No. 90141-93-8

6-Methyl-4-(4-methylphenyl)cinnoline

Cat. No.: B14381292
CAS No.: 90141-93-8
M. Wt: 234.29 g/mol
InChI Key: PVCAICTVAQVZBH-UHFFFAOYSA-N
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Description

6-Methyl-4-(4-methylphenyl)cinnoline is a chemical compound belonging to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. The cinnoline nucleus is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. This compound is characterized by the presence of a methyl group at the 6th position and a 4-methylphenyl group at the 4th position of the cinnoline ring. Cinnoline derivatives are known for their diverse pharmacological activities and are extensively studied in medicinal chemistry .

Preparation Methods

The synthesis of 6-Methyl-4-(4-methylphenyl)cinnoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylbenzaldehyde with hydrazine hydrate followed by cyclization with acetic anhydride can yield the desired cinnoline derivative. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

6-Methyl-4-(4-methylphenyl)cinnoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the cinnoline ring, depending on the reagents and conditions used. .

Scientific Research Applications

6-Methyl-4-(4-methylphenyl)cinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(4-methylphenyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

6-Methyl-4-(4-methylphenyl)cinnoline can be compared with other similar compounds, such as:

    Quinoline: A heterocyclic aromatic organic compound with a structure similar to cinnoline but with a nitrogen atom at a different position.

    Isoquinoline: Another isomeric compound with a nitrogen atom in a different position compared to cinnoline.

    Phthalazine: An isomeric compound with a similar bicyclic structure but with nitrogen atoms at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

6-Methyl-4-(4-methylphenyl)cinnoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antibacterial, antifungal, and antitumor properties, supported by various research findings and data.

Chemical Structure and Properties

This compound has the chemical formula C16H14N2\text{C}_{16}\text{H}_{14}\text{N}_2 and is characterized by a cinnoline core with methyl and phenyl substituents. The molecular structure contributes to its biological activity, allowing it to interact with various biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In a study assessing various cinnoline derivatives, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains were recorded, highlighting its potential as an antibacterial agent.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Bacillus subtilis4.69

These results suggest that the compound's structure may enhance its ability to penetrate bacterial membranes and inhibit growth effectively .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various fungal strains. The compound demonstrated significant activity against Candida albicans and Fusarium oxysporum, with MIC values indicating its potential as a therapeutic agent in treating fungal infections.

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

The antifungal mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

The antitumor properties of this compound have been explored in several studies. The compound has been evaluated for its antiproliferative effects on various cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer).

In vitro studies have shown that the compound exhibits significant cytotoxicity, with IC50 values indicating strong antiproliferative activity:

Cell Line IC50 (µM)
H-4600.55
HT-290.33
HepG21.24

These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation or modulate signaling pathways related to tumor growth and survival. For example, the compound has been shown to affect topoisomerase activity, which is crucial for DNA replication and repair processes .

Case Studies

Several case studies have highlighted the potential of cinnoline derivatives in clinical applications:

  • Anticancer Studies : A study demonstrated that compounds similar to this compound exhibited enhanced anticancer properties when modified with electron-donating groups, suggesting a structure-activity relationship that could guide future drug design .
  • Antimicrobial Efficacy : Another investigation into cinnoline derivatives revealed their effectiveness against resistant bacterial strains, reinforcing the need for further exploration in developing new antimicrobial agents .

Properties

CAS No.

90141-93-8

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

6-methyl-4-(4-methylphenyl)cinnoline

InChI

InChI=1S/C16H14N2/c1-11-3-6-13(7-4-11)15-10-17-18-16-8-5-12(2)9-14(15)16/h3-10H,1-2H3

InChI Key

PVCAICTVAQVZBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=NC3=C2C=C(C=C3)C

Origin of Product

United States

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